molecular formula C15H13BrN4OS B12241528 3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine

3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine

Cat. No.: B12241528
M. Wt: 377.3 g/mol
InChI Key: CHZBSFKNVACVSW-UHFFFAOYSA-N
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Description

3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound featuring a brominated pyridine ring, a thiazolo-pyridine moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazolo[4,5-c]pyridine Moiety: This can be achieved by cyclization reactions involving appropriate thioamide and halopyridine precursors under acidic or basic conditions.

    Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized via reductive amination or other cyclization methods involving suitable amine and aldehyde or ketone precursors.

    Coupling Reactions: The final step involves coupling the thiazolo[4,5-c]pyridine and pyrrolidine intermediates with the brominated pyridine ring. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced at different functional groups, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, 3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine has potential applications as a pharmaceutical intermediate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as advanced polymers or catalysts.

Mechanism of Action

The mechanism by which 3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]benzene
  • 3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]thiophene

Uniqueness

Compared to similar compounds, 3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine stands out due to its specific combination of functional groups and ring systems. This unique structure can confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13BrN4OS

Molecular Weight

377.3 g/mol

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C15H13BrN4OS/c16-11-7-17-4-1-13(11)21-10-3-6-20(9-10)15-19-12-8-18-5-2-14(12)22-15/h1-2,4-5,7-8,10H,3,6,9H2

InChI Key

CHZBSFKNVACVSW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC4=C(S3)C=CN=C4

Origin of Product

United States

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